molecular formula C14H15NOS B14136762 4-Amino-2-{[(4-methylphenyl)sulfanyl]methyl}phenol CAS No. 89307-35-7

4-Amino-2-{[(4-methylphenyl)sulfanyl]methyl}phenol

Cat. No.: B14136762
CAS No.: 89307-35-7
M. Wt: 245.34 g/mol
InChI Key: LCIKOAFCMLCKKS-UHFFFAOYSA-N
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Description

4-Amino-2-{[(4-methylphenyl)sulfanyl]methyl}phenol is an organic compound with a complex structure that includes an amino group, a hydroxyl group, and a sulfanyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-{[(4-methylphenyl)sulfanyl]methyl}phenol can be achieved through several synthetic routes. One common method involves the reduction of Schiff bases. For instance, the compound can be synthesized by reacting 4-methylthiobenzaldehyde with 4-aminophenol under specific conditions, followed by reduction using sodium borohydride . The reaction typically requires a solvent such as ethanol and is conducted under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as palladium or nickel may be employed to facilitate the reduction process.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-{[(4-methylphenyl)sulfanyl]methyl}phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can further modify the sulfanyl group.

    Substitution: Nucleophilic aromatic substitution reactions can occur, especially at the amino and hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as sodium hydroxide and various nucleophiles can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the phenyl ring.

Scientific Research Applications

4-Amino-2-{[(4-methylphenyl)sulfanyl]methyl}phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-2-{[(4-methylphenyl)sulfanyl]methyl}phenol involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-2-{[(4-methylphenyl)sulfanyl]methyl}phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both amino and hydroxyl groups allows for versatile chemical modifications, while the sulfanyl group provides additional reactivity.

Properties

CAS No.

89307-35-7

Molecular Formula

C14H15NOS

Molecular Weight

245.34 g/mol

IUPAC Name

4-amino-2-[(4-methylphenyl)sulfanylmethyl]phenol

InChI

InChI=1S/C14H15NOS/c1-10-2-5-13(6-3-10)17-9-11-8-12(15)4-7-14(11)16/h2-8,16H,9,15H2,1H3

InChI Key

LCIKOAFCMLCKKS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SCC2=C(C=CC(=C2)N)O

Origin of Product

United States

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